

Spectral Characterization of 2,6-Diiodo-3-methoxypyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,6-Diiodo-3-methoxypyridine

Cat. No.: B1314718

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characterization of **2,6-diiodo-3-methoxypyridine** (CAS RN: 437709-98-3). Due to the limited availability of public experimental spectral data for this specific compound, this guide presents a combination of predicted data based on established spectroscopic principles and data from analogous compounds, alongside detailed experimental protocols for obtaining such data.

Molecular Structure:

Chemical Formula: C₆H₅I₂NO Molecular Weight: 360.92 g/mol

Predicted Spectral Data

The following tables summarize the predicted spectral data for **2,6-diiodo-3-methoxypyridine**. These predictions are based on the analysis of its chemical structure and comparison with spectral data of similar substituted pyridines.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.5 - 7.7	d	1H	H-4
~ 7.0 - 7.2	d	1H	H-5
~ 3.9	s	3H	-OCH ₃

Note: Predicted chemical shifts are approximate. Actual values may vary depending on experimental conditions.

Table 2: Predicted ^{13}C NMR Spectral Data (100 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~ 158	C-3
~ 145	C-5
~ 130	C-4
~ 95	C-2
~ 90	C-6
~ 57	-OCH ₃

Note: Predicted chemical shifts are approximate. Iodine's heavy atom effect can lead to signal broadening and shifts.

Table 3: Predicted Mass Spectrometry Data (Electron Ionization, EI)

m/z	Predicted Relative Intensity (%)	Assignment
361	High	[M+H] ⁺ (Molecular Ion Peak)
234	Moderate	[M - I] ⁺
205	Moderate	[M - I - CO - H] ⁺
127	High	I ⁺

Note: Fragmentation patterns are predictions and may vary based on the ionization method and energy.

Table 4: Predicted FT-IR Spectral Data (Solid, KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Weak	C-H stretch (aromatic)
2950-2850	Weak-Medium	C-H stretch (methyl)
~ 1550	Medium	C=C/C=N stretch (pyridine ring)
~ 1450	Medium	C-H bend (methyl)
1250-1200	Strong	C-O-C stretch (asymmetric)
1050-1000	Strong	C-O-C stretch (symmetric)
~ 550	Strong	C-I stretch

Note: Predicted absorption bands are approximate.

Interpretation of Spectral Data

The predicted spectral data provides a "fingerprint" for **2,6-diiodo-3-methoxypyridine**, allowing for its identification and structural confirmation.

- ¹H NMR: The spectrum is expected to show two doublets in the aromatic region, corresponding to the two coupled protons on the pyridine ring (H-4 and H-5). A singlet further

upfield will represent the three protons of the methoxy group.

- ^{13}C NMR: The spectrum will show six distinct carbon signals. The carbons attached to the iodine atoms (C-2 and C-6) are expected to be significantly shielded. The carbon attached to the methoxy group (C-3) will be deshielded.
- Mass Spectrometry: The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound. Common fragmentation patterns would involve the loss of iodine atoms and parts of the methoxy group.
- FT-IR: The spectrum will exhibit characteristic absorption bands for the aromatic C-H, methyl C-H, pyridine ring C=C and C=N, C-O-C ether, and C-I stretches.

Experimental Protocols

The following are detailed methodologies for the key experiments required for the spectral characterization of **2,6-diiodo-3-methoxypyridine**.

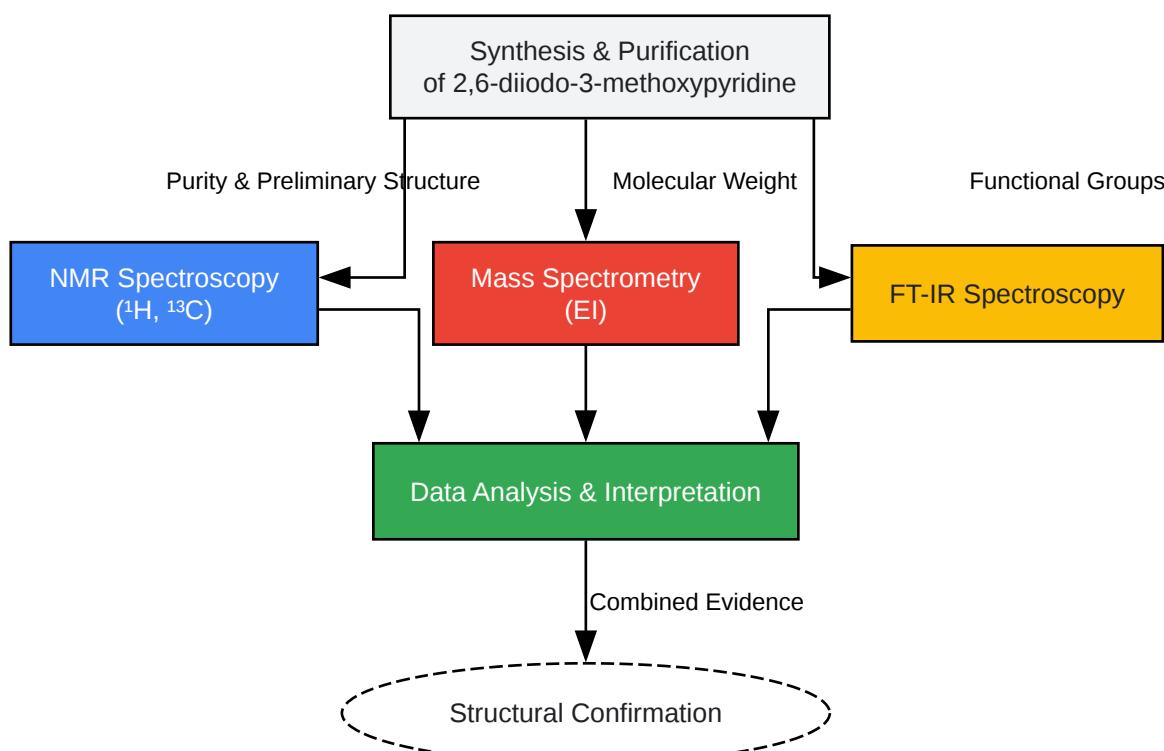
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **2,6-diiodo-3-methoxypyridine** in 0.6-0.7 mL of deuterated chloroform (CDCl_3). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- ^1H NMR Acquisition:
 - Use a 400 MHz (or higher) NMR spectrometer.
 - Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
- ^{13}C NMR Acquisition:
 - Use a 100 MHz (or higher) NMR spectrometer.

- Acquire a proton-decoupled spectrum to simplify the signals to singlets.
- A higher number of scans will be required compared to ^1H NMR due to the low natural abundance of ^{13}C .
- Typical parameters: pulse angle of 45 degrees, and a relaxation delay of 2 seconds.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
- Ionization: Electron Ionization (EI) is a common method for relatively small organic molecules.
- Analysis:
 - Introduce the sample into the mass spectrometer.
 - Obtain the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
 - Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.


Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount of **2,6-diiodo-3-methoxypyridine** (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Record the spectrum, typically in the range of 4000-400 cm^{-1} .

- Acquire a background spectrum of a pure KBr pellet and subtract it from the sample spectrum to eliminate atmospheric and matrix interferences.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the spectral characterization of a synthesized compound like **2,6-diiodo-3-methoxypyridine**.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectral Characterization of 2,6-Diiodo-3-methoxypyridine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1314718#2-6-diiodo-3-methoxypyridine-spectral-characterization>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com